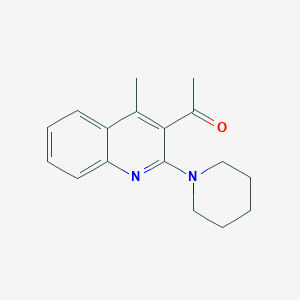

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone

Description

Table 1: Key Milestones in Quinoline Derivative Development

Position of this compound in Medicinal Chemistry

Structurally, this compound features:

- A quinoline core providing planar aromaticity for DNA intercalation or enzyme binding.

- A 4-methyl-2-piperidino group at the 3-position, introducing stereochemical complexity and hydrogen-bonding capacity.

- An acetyl moiety at the 1-position, modulating electronic properties and lipophilicity.

Comparative studies with analogous compounds reveal distinct advantages:

Table 2: Structural Comparison of Selected Quinoline Derivatives

Evolution of Research Paradigms for Nitrogen-Containing Heterocycles

The development of this compound reflects three key shifts in heterocycle research:

- From Natural Extraction to Rational Design : Early quinolines were isolated from natural sources, but modern derivatives like this compound are synthesized via targeted modifications.

- Integration of Computational Modeling : Molecular docking studies predict strong binding to kinase targets due to the planar quinoline interacting with hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds.

- Multi-Step Synthetic Optimization : Advanced routes employ palladium-catalyzed cross-coupling to introduce the piperidine moiety, followed by acetylation under mild conditions to preserve stereochemistry.

Significance in Drug Discovery and Development Science

This compound exemplifies the "scaffold hybridization" strategy, merging pharmacophores from distinct drug classes. Potential applications include:

- Antimicrobial Agents : The quinoline-piperidine motif shows affinity toward bacterial gyrase, analogous to fluoroquinolones.

- Kinase Inhibitors : Acetylated piperidines are explored in oncology for modulating PI3K/AKT pathways.

- Central Nervous System (CNS) Therapeutics : Enhanced blood-brain barrier penetration due to calculated logP values (~2.5).

Ongoing research focuses on:

Properties

IUPAC Name |

1-(4-methyl-2-piperidin-1-ylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-12-14-8-4-5-9-15(14)18-17(16(12)13(2)20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNPQKBTWCBPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)N3CCCCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Methylation and Ethanone Formation: The final steps involve methylation and the formation of the ethanone group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes

The compound’s synthesis likely employs modular strategies for introducing substituents on the quinoline core. Key methods include:

Core Formation via Pfitzinger Condensation

-

The quinoline scaffold can be synthesized via the Pfitzinger reaction , where commercially available 4-methyl-acetophenone reacts with isatin derivatives under strongly basic conditions to form 3-acetylquinoline intermediates .

-

Post-condensation modifications (e.g., nucleophilic substitution at C2) introduce the piperidine moiety. For example, Suzuki coupling or nucleophilic aromatic substitution (SNAr) replaces halogen or nitro groups at C2 with piperidine .

Piperidine Substitution

-

Route A : Direct substitution of 2-chloroquinoline intermediates with piperidine in PEG-400 solvent under catalytic CTAB yields 2-piperidino derivatives in >97% yield .

-

Route B : Buchwald–Hartwig coupling enables C–N bond formation between aryl halides and piperidine, particularly effective for electron-deficient quinolines .

Acetyl Group Installation

-

The C3 acetyl group is introduced via Vilsmeier–Haack formylation of acetanilide precursors, followed by oxidation to the ketone .

Reactivity and Functionalization

The compound exhibits reactivity at three sites: the quinoline ring, acetyl group, and piperidine moiety.

Quinoline Ring

-

Electrophilic Substitution : The C5 and C7 positions are activated for halogenation or nitration due to electron-donating effects of the methyl and piperidine groups .

-

Nucleophilic Aromatic Substitution : The C2 piperidino group deactivates adjacent positions but facilitates substitutions at C4 or C6 under harsh conditions .

Acetyl Group

-

Knoevenagel Condensation : Reacts with malononitrile or ethyl cyanoacetate to form α,β-unsaturated derivatives .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol .

Piperidine Modifications

-

N-Alkylation : Reacts with alkyl halides or Michael acceptors to form quaternary ammonium salts .

-

Ring-Opening : Treatment with strong acids (e.g., HBr/AcOH) cleaves the piperidine ring to yield aminoalkyl side chains .

Key Reaction Data

Stability and Degradation

-

pH Sensitivity : The piperidine nitrogen (pKa ~10) protonates under acidic conditions, enhancing water solubility but reducing nucleophilicity .

-

Photodegradation : The quinoline ring undergoes photooxidation in UV light, forming N-oxide byproducts .

-

Thermal Stability : Decomposes above 250°C via retro-aldol cleavage of the acetyl group .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, heterocyclic systems, and reported biological activities. Key structural and functional distinctions are summarized below:

Substituent Variations on the Quinoline Core

Key Insights :

- Piperidine vs. Thioether/Morpholine: The piperidine group in the target compound (vs.

- Methyl vs.

Piperidine-Containing Analogs

Key Insights :

- Piperidine vs. Piperazine : The 4-methylpiperazine in introduces additional basicity, which may alter pharmacokinetics (e.g., plasma protein binding) compared to the target compound’s piperidine.

- Biological Activity : Piperidine-containing analogs like demonstrate CNS activity, suggesting the target compound could be optimized for neuropharmacological applications.

Heterocyclic Hybrids

Key Insights :

- Quinoline-Pyrimidine Hybrids: These compounds (e.g., ) often exhibit enhanced anticancer or antiviral activity due to dual targeting capabilities, a feature absent in the simpler acetylated quinoline target.

- Synthetic Complexity : The target compound’s synthesis is less labor-intensive than multi-heterocyclic hybrids (e.g., ), favoring scalability.

Research Findings and Implications

- Structural Flexibility : The acetyl group at the 3-position allows for further functionalization, as seen in analogs like , where trifluoromethyl groups improve target affinity.

- Pharmacokinetic Considerations : Piperidine-containing analogs (e.g., ) demonstrate improved blood-brain barrier penetration compared to morpholine or thioether derivatives.

- Synthetic Accessibility : The target compound’s synthesis is less complex than hybrid structures (e.g., ), though microwave methods () could optimize yield and purity.

Table 1: Physicochemical Properties

Biological Activity

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a piperidine group, which is known to influence its pharmacological properties. The structural formula can be represented as follows:

This structure is critical for understanding the compound's interactions with biological targets.

Inhibition of Cholinesterases

Recent studies have demonstrated that derivatives of quinoline, including compounds similar to this compound, exhibit potent inhibitory effects on cholinesterase enzymes (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, certain derivatives showed IC50 values below 20 µM, indicating strong inhibitory potential .

Table 1: Inhibitory Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound 5g | 19.85 ± 0.14 | AChE |

| Compound 6g | <20 | BChE |

Antimycobacterial Activity

In silico studies and molecular docking analyses have identified that quinoline-based compounds exhibit significant activity against Mycobacterium tuberculosis. The best-performing derivatives showed binding energies suggesting strong interactions with key protein targets involved in tuberculosis pathogenesis .

Table 2: Antimycobacterial Activity of Quinoline-Thiosemicarbazones

| Compound | Activity Against M. tuberculosis | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 11d | Excellent | -71.3 |

| Compound 11e | Good | -68.5 |

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases, which are critical for neurotransmission.

- Antimicrobial Action : It interferes with bacterial cell wall synthesis and other metabolic pathways in Mycobacterium species.

- Apoptosis Induction : Studies have indicated that quinoline derivatives can induce apoptosis in cancer cell lines by modulating gene expression related to cell survival .

Case Studies

A notable study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines, revealing that certain compounds led to significant reductions in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Table 3: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A549 (Lung) | 15.0 |

| Compound Y | MCF-7 (Breast) | 18.0 |

Structure-Activity Relationship (SAR)

The SAR analyses indicate that modifications at specific positions on the quinoline ring significantly affect biological activity. For instance, methyl substitutions at the 6 and 8 positions enhance cholinesterase inhibition compared to unsubstituted analogs .

Q & A

Q. What are the key synthetic routes for 1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone, and what challenges arise during synthesis?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Quinoline Core Formation : Cyclization of substituted aniline derivatives with ketones or aldehydes under acidic conditions.

- Piperidine Substitution : Nucleophilic substitution or coupling reactions to introduce the piperidine moiety (e.g., Buchwald-Hartwig amination or SN2 reactions).

- Acetylation : Introduction of the ethanone group via Friedel-Crafts acylation or ketone formation using acetyl chloride.

Q. Challenges :

- Regioselectivity : Ensuring substitution occurs at the 2- and 3-positions of the quinoline ring (critical for biological activity).

- Purification : Separation of stereoisomers or byproducts due to the compound’s hydrophobic nature.

- Yield Optimization : Sensitivity to reaction conditions (e.g., temperature, solvent polarity) .

Q. How is the molecular structure of this compound characterized in academic research?

Methodological Answer: Structural elucidation relies on:

- Spectroscopic Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4, piperidine at C2).

- IR Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination (if crystalline). SHELX software is commonly used for refinement .

Q. What basic structure-activity relationships (SAR) have been identified for this compound?

Methodological Answer: Key SAR observations include:

- Quinoline Core : Essential for planar aromatic interactions with biological targets (e.g., enzyme active sites).

- Piperidine Substitution : The basic nitrogen in piperidine enhances solubility and hydrogen bonding.

- 4-Methyl Group : Increases lipophilicity, potentially improving membrane permeability.

- Ethanone Moiety : The carbonyl group may participate in covalent bonding or serve as a hydrogen bond acceptor .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-purity synthesis of this compound?

Methodological Answer: Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalyst Selection : Palladium-based catalysts for efficient coupling reactions (e.g., Suzuki-Miyaura).

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer .

- In-line Analytics : Use TLC or HPLC to monitor reaction progress and minimize side products .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations).

- Dynamic NMR : Resolve conformational ambiguities caused by rotamers (e.g., piperidine ring puckering).

- Twinned Crystals : Use SHELXL’s TWIN command to refine datasets from twinned crystals, which are common in quinoline derivatives .

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they addressed?

Methodological Answer:

- Disorder Modeling : Flexible piperidine or methyl groups may exhibit positional disorder. Partial occupancy refinement is required.

- Hydrogen Atom Placement : Use SHELXL’s HFIX or AFIX commands to geometrically position H atoms.

- High-Resolution Data : For macromolecular complexes, SHELXPRO can interface with PHASER for molecular replacement .

Q. How can advanced SAR studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding modes with targets (e.g., kinases) using software like AutoDock.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

- Site-Directed Mutagenesis : Identify critical residues in target proteins affecting binding.

- Metabolite Profiling : LC-MS/MS to track metabolic stability and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.